molecular formula C13H13NO2 B11746033 beta-(1-Azulenyl)-l-alanine

beta-(1-Azulenyl)-l-alanine

Cat. No.: B11746033
M. Wt: 215.25 g/mol
InChI Key: OFJOITXZODXNIG-LBPRGKRZSA-N
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Description

Beta-(1-Azulenyl)-l-alanine: is an amino acid derivative where the azulene moiety is attached to the beta position of the alanine molecule. Azulene is a bicyclic aromatic hydrocarbon known for its deep blue color and unique electronic properties. The incorporation of azulene into amino acids like alanine can impart interesting chemical and biological properties, making it a subject of scientific interest.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Metal-Free Hydration of 1-Azulenylalkynes: One method involves the metal-free hydration of 1-azulenylalkynes using trifluoroacetic acid as a Brønsted acid.

    Ring Expansion-Annulation Strategy: Another approach involves the reaction of beta’-bromo-alpha-diazo ketones with rhodium carboxylates.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophilic Substitution: Strong electrophilic reagents and mild conditions are typically used.

    Cross-Coupling Reactions: Palladium catalysts and appropriate organometallic reagents are employed.

Major Products:

    Electrophilic Substitution: Substituted azulene derivatives.

    Cross-Coupling Reactions: Complex azulene-containing molecules with various functional groups.

Mechanism of Action

The mechanism of action of beta-(1-Azulenyl)-l-alanine involves its interaction with various molecular targets and pathways. For instance, in photodynamic therapy, azulene derivatives act as photosensitizers, generating reactive oxygen species that cause damage to cellular structures, including DNA . The unique electronic properties of the azulene moiety also contribute to its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Uniqueness: Beta-(1-Azulenyl)-l-alanine stands out due to the incorporation of the azulene moiety into an amino acid structure, combining the properties of both azulene and alanine. This unique combination allows for diverse applications in chemistry, biology, and industry.

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

(2S)-2-amino-3-azulen-1-ylpropanoic acid

InChI

InChI=1S/C13H13NO2/c14-12(13(15)16)8-10-7-6-9-4-2-1-3-5-11(9)10/h1-7,12H,8,14H2,(H,15,16)/t12-/m0/s1

InChI Key

OFJOITXZODXNIG-LBPRGKRZSA-N

Isomeric SMILES

C1=CC=C2C=CC(=C2C=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C=CC(=C2C=C1)CC(C(=O)O)N

Origin of Product

United States

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